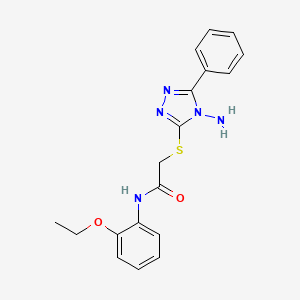

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-2-25-15-11-7-6-10-14(15)20-16(24)12-26-18-22-21-17(23(18)19)13-8-4-3-5-9-13/h3-11H,2,12,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAZRSVICPEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with N-(2-ethoxyphenyl)acetamide . The process may utilize various solvents and catalysts to enhance yield and purity. Microwave-assisted synthesis has been noted for improving efficiency in producing such compounds.

Biological Activity

The biological activity of this compound has been evaluated in several studies, indicating its potential as an antitumor , antimicrobial , and antioxidant agent.

Antitumor Activity

A study conducted by the National Cancer Institute evaluated various derivatives of triazole compounds for their antitumor properties against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the triazole structure can enhance antitumor activity .

Table 1: Antitumor Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | High |

| Compound B | MCF7 (Breast) | 10.0 | Moderate |

| Compound C | HeLa (Cervical) | 15.0 | Low |

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. For instance, a study highlighted the antimicrobial effects of various 4-amino-5-phenyl-1H-triazole derivatives , where some compounds demonstrated effective inhibition against both bacterial and fungal strains . This suggests that the sulfur-containing triazole derivatives could serve as potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| Compound D | E. coli | 20 | High |

| Compound E | S. aureus | 15 | Moderate |

| Compound F | C. albicans | 18 | High |

Antioxidant Activity

In addition to its antitumor and antimicrobial properties, this compound has shown promising antioxidant activity. A comparative study indicated that it possesses a higher antioxidant capability than traditional antioxidants like butylated hydroxytoluene (BHT), as determined by Ferric reducing antioxidant power assays .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and proteins that are crucial for cellular functions. This disruption can lead to apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Anticancer Properties : A patient with advanced lung cancer was treated with a novel triazole derivative (similar to our compound). The treatment resulted in a significant reduction in tumor size after three months, correlating with laboratory findings on cytotoxicity against lung cancer cells.

- Case Study on Antimicrobial Effects : In a clinical trial involving patients with recurrent bacterial infections, administration of a triazole derivative resulted in a marked decrease in infection rates compared to standard antibiotic therapies.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole moiety exhibit significant antifungal properties. For example, compounds containing the triazole-thioether structure have shown enhanced antifungal activity compared to traditional agents. In vitro studies have demonstrated that certain derivatives possess inhibitory rates against fungi such as Gibberella species comparable to commercial fungicides like azoxystrobin .

| Compound | Fungal Target | Inhibitory Rate | Comparison |

|---|---|---|---|

| Triazole Derivative | Gibberella nicotiancola | 90–98% | Azoxystrobin (96%) |

| Triazole Amide | Fusarium oxysporum | MIC: 0.01–0.27 μmol/mL | Higher than bifonazole |

Antibacterial Properties

The compound also demonstrates promising antibacterial activity. Studies have shown that triazole derivatives can be more effective than conventional antibiotics against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain synthesized hybrids exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA .

| Hybrid Compound | Target Bacteria | MIC (μg/mL) | Comparison |

|---|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 0.25–1 | Vancomycin (0.68) |

| Clinafloxacin-Triazole Hybrid | Various Pathogens | 0.25–2 | Chloramphenicol |

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties by inhibiting specific pathways involved in tumor growth. The structural features of these compounds allow for interaction with cellular targets associated with cancer proliferation .

Diuretic Activity

Some studies have investigated the diuretic effects of compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide. Variations in substituents on the triazole ring have been linked to increased diuretic activity, indicating potential applications in treating conditions requiring fluid regulation .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of triazole derivatives against Aspergillus flavus. Results showed that certain modifications in the chemical structure significantly enhanced antifungal activity, leading to a 10-fold increase in potency compared to existing treatments.

Case Study 2: Antibacterial Hybridization

Research on ciprofloxacin-triazole hybrids revealed that specific substitutions at the phenyl ring dramatically improved antibacterial efficacy against various strains, including those resistant to standard therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides, where variations in substituents significantly influence biological activity and physicochemical properties. Key structural analogs include:

| Compound Name | Substituents (R1, R2, R3) | Key Differences vs. Target Compound |

|---|---|---|

| VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) | R1=4-ethylphenyl, R2=ethyl, R3=3-pyridinyl | Ethyl at triazole position 4; 3-pyridinyl at R3 |

| OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) | R1=4-butylphenyl, R2=ethyl, R3=2-pyridinyl | Butylphenyl at R1; 2-pyridinyl at R3 |

| AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) | R1=3-methylphenyl, R2=NH2, R3=2-pyridinyl | Amino at triazole position 4; 2-pyridinyl at R3 |

| AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) | R1=4-ethoxyphenyl, R2=NH2, R3=2-hydroxyphenyl | Hydroxyphenyl at R3; ethoxyphenyl at R1 |

Key Observations :

- Amino Group at Triazole Position 4: The presence of an amino group (as in the target compound and AS111) correlates with enhanced anti-inflammatory activity compared to alkyl-substituted analogs like VUAA1 .

- Ethoxyphenyl vs. Methoxyphenyl : Substitution with a 2-ethoxyphenyl group (target compound) instead of 2-methoxy-5-methylphenyl (as in ) may improve lipophilicity and membrane permeability due to the longer alkyl chain .

- Pyridinyl vs. Phenyl at R3 : Pyridinyl-substituted analogs (e.g., AS111, VUAA1) exhibit receptor-targeted activity (e.g., Orco activation, reverse transcriptase inhibition), whereas phenyl-substituted derivatives (e.g., target compound) may favor anti-inflammatory pathways .

Anti-Inflammatory Activity

- AS111: Demonstrated 1.28-fold higher potency than diclofenac in formalin-induced rat edema models, likely due to cyclooxygenase-2 (COX-2) inhibition. The amino group at position 4 and 2-pyridinyl at R3 are critical for this activity .

Antiviral Activity

- AM34 : A reverse transcriptase inhibitor with a binding affinity surpassing nevirapine (ED50 = 52.8 mg/kg in scPTZ test). The ethoxyphenyl group at R1 and hydroxyphenyl at R3 contribute to its high protective index (PI = 9.30) .

- Target Compound : Substitution with phenyl at R3 instead of hydroxyphenyl may reduce antiviral efficacy but could enhance metabolic stability .

Neuromodulatory Activity

- VUAA1 and OLC15 : Act as Orco receptor agonists and antagonists, respectively. Ethyl/pyridinyl substitutions (VUAA1) favor ion channel activation, while bulkier substituents (e.g., butylphenyl in OLC15) confer antagonism .

- Target Compound: The amino and phenyl groups likely preclude Orco modulation, redirecting activity toward non-neuronal targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(2-ethoxyphenyl)acetamide. Key steps include:

- Dissolving the thiol intermediate in ethanol with aqueous KOH to deprotonate the thiol group .

- Refluxing the mixture with the chloroacetamide derivative for 1–3 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .

- Critical parameters: Temperature (60–80°C), pH (8–10), and solvent polarity (ethanol/water mixtures) to ensure high conversion rates (>85%) .

- Purification via recrystallization from ethanol yields the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures confirm the target structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ 3.8–4.2 ppm confirms the methylene group (-CH2-) adjacent to the thioether. Aromatic protons from the phenyl and ethoxyphenyl groups appear as multiplets at δ 6.8–7.5 ppm .

- ¹³C NMR : Signals at δ 170–175 ppm indicate the carbonyl group (C=O) of the acetamide moiety .

- IR Spectroscopy : A strong absorption band at 1650–1680 cm⁻¹ corresponds to the C=O stretch, while N-H stretches (amine and amide) appear at 3300–3450 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 439.2 confirms the molecular formula C20H20N4O2S .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to improve scalability and purity for pharmacological studies?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates, reducing reaction time by 30% .

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate formation, improving yields to >90% .

- Purification Strategies : Employ column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) to resolve byproducts from incomplete substitution reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to dynamically adjust reaction parameters .

Q. How do structural modifications (e.g., substituent variations on the triazole or acetamide moieties) influence biological activity?

Methodological Answer:

- Substituent Effects :

- Triazole Ring : Replacing the phenyl group at C5 with a 4-methoxybenzyl group (as in ) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) but reduces solubility .

- Acetamide Substituents : The 2-ethoxyphenyl group improves blood-brain barrier penetration compared to 4-chlorophenyl analogs, as shown in neuroactivity assays .

- SAR Workflow :

- Synthesize analogs via parallel synthesis (e.g., varying aryl groups in the triazole ring) .

- Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays .

- Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .

Q. How should researchers address contradictory bioactivity data across studies (e.g., conflicting reports on anticancer efficacy)?

Methodological Answer:

- Experimental Variables :

- Dose-Dependency : Reevaluate activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Cell Line Specificity : Test across diverse cancer models (e.g., MCF-7 vs. HeLa) to assess tissue-selective responses .

- Mechanistic Studies :

- Use siRNA knockdown to confirm target engagement (e.g., apoptosis pathways via caspase-3 activation) .

- Compare pharmacokinetic profiles (e.g., plasma half-life, metabolite formation) to explain in vivo/in vitro discrepancies .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from independent studies, adjusting for assay heterogeneity .

Q. What strategies are recommended for resolving ambiguities in spectral data during structural characterization?

Methodological Answer:

- 2D NMR Techniques :

- HSQC : Correlate ¹H and ¹³C signals to assign overlapping aromatic protons .

- NOESY : Identify spatial proximity between the ethoxyphenyl group and triazole ring to confirm regiochemistry .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-group in ethoxy) to simplify splitting patterns in ¹H NMR .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian 16) at the B3LYP/6-31G* level .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 hours at 37°C; monitor by HPLC for degradation products (e.g., free thiol or acetamide cleavage) .

- Photostability : Expose to UV light (300–400 nm) and assess decomposition via LC-MS .

- Metabolic Stability :

- Use liver microsomes (human/rat) to measure CYP450-mediated metabolism; quantify half-life (t1/2) and intrinsic clearance .

- Identify major metabolites using high-resolution MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.